![molecular formula C23H23N3O5 B12492150 Methyl 4-(4-acetylpiperazin-1-yl)-3-[(1-benzofuran-2-ylcarbonyl)amino]benzoate](/img/structure/B12492150.png)
Methyl 4-(4-acetylpiperazin-1-yl)-3-[(1-benzofuran-2-ylcarbonyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(4-acetylpiperazin-1-yl)-3-[(1-benzofuran-2-ylcarbonyl)amino]benzoate is a complex organic compound with a unique structure that combines a piperazine ring, a benzofuran moiety, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-acetylpiperazin-1-yl)-3-[(1-benzofuran-2-ylcarbonyl)amino]benzoate typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne.
Acetylation of Piperazine: Piperazine is acetylated using acetic anhydride to form 4-acetylpiperazine.
Coupling Reaction: The benzofuran moiety is coupled with 4-acetylpiperazine using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate.
Esterification: The final step involves the esterification of the intermediate with methyl 4-aminobenzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Aplicaciones Científicas De Investigación
Methyl 4-(4-acetylpiperazin-1-yl)-3-[(1-benzofuran-2-ylcarbonyl)amino]benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl 4-(4-acetylpiperazin-1-yl)-3-[(1-benzofuran-2-ylcarbonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with receptor sites, while the benzofuran moiety may participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Propyl 4-((1-benzofuran-2-ylcarbonyl)amino)benzoate
- Methyl 4-((4-acetylpiperazin-1-yl)methyl)benzoate
Uniqueness
Methyl 4-(4-acetylpiperazin-1-yl)-3-[(1-benzofuran-2-ylcarbonyl)amino]benzoate is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of both a benzofuran and a piperazine ring in the same molecule is relatively rare and provides a distinct set of interactions and reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C23H23N3O5 |
|---|---|
Peso molecular |
421.4 g/mol |
Nombre IUPAC |
methyl 4-(4-acetylpiperazin-1-yl)-3-(1-benzofuran-2-carbonylamino)benzoate |
InChI |
InChI=1S/C23H23N3O5/c1-15(27)25-9-11-26(12-10-25)19-8-7-17(23(29)30-2)13-18(19)24-22(28)21-14-16-5-3-4-6-20(16)31-21/h3-8,13-14H,9-12H2,1-2H3,(H,24,28) |
Clave InChI |
AHTJNMPFXDIYMA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B12492088.png)

![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl (3-methylphenoxy)acetate](/img/structure/B12492098.png)
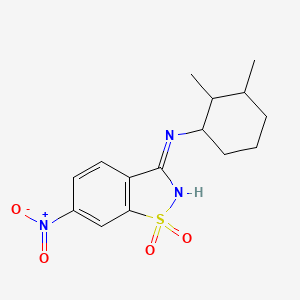
![4-(biphenyl-4-yl)-6-bromo-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B12492107.png)
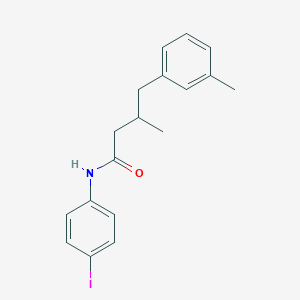
![1-[4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone](/img/structure/B12492127.png)
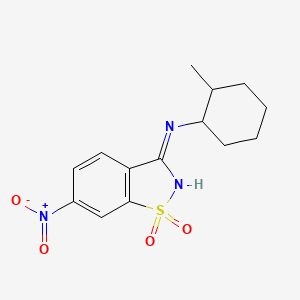
![8-(3,4-dihydroisoquinolin-2(1H)-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12492135.png)
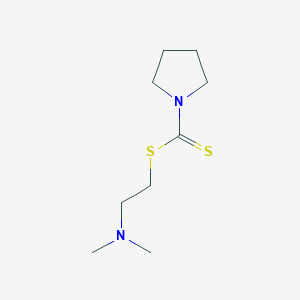
![[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B12492146.png)
![5-[(Pentylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B12492151.png)
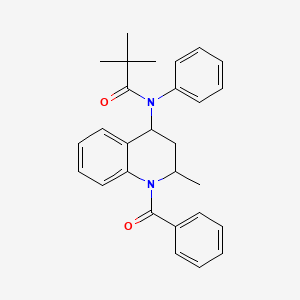
![3,4-dimethyl-1-phenyl-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12492158.png)
